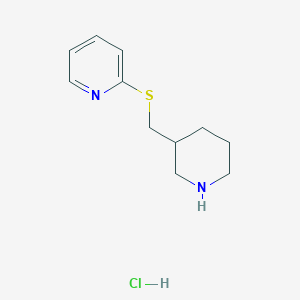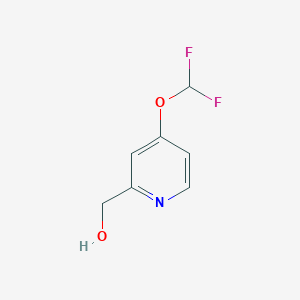
(4-(Difluoromethoxy)pyridin-2-yl)methanol
Descripción general
Descripción
“(4-(Difluoromethoxy)pyridin-2-yl)methanol” is a chemical compound with the CAS Number: 1315361-55-7 . It has a molecular weight of 175.13 and its IUPAC name is (4-(difluoromethoxy)pyridin-2-yl)methanol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(4-(Difluoromethoxy)pyridin-2-yl)methanol” is 1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 . This indicates that the molecule is composed of 7 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(4-(Difluoromethoxy)pyridin-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 175.13 .Aplicaciones Científicas De Investigación
Coordination Chemistry
- Iron(II) Complexes Synthesis : Iron(II) complexes with 3- and 4-pyridine hemiacetals, including derivatives similar to (4-(Difluoromethoxy)pyridin-2-yl)methanol, were synthesized and characterized to explore their structure and physicochemical properties. These complexes exhibit molecular octahedral coordination formed by nitrogen atoms from pyridine hemiacetal molecules, demonstrating potential in molecular architecture and magnetic property studies (Bourosh et al., 2018).
Organic Synthesis
- Benzylpiperidine Synthesis : A scalable and environmentally benign method for synthesizing 2- and 4-substituted benzylpiperidines from aryl(pyridin-2-yl)- and aryl(pyridin-4-yl)methanols and methanones was developed, highlighting the utility of pyridine derivatives in complex organic synthesis (Ágai et al., 2004).
Catalysis
- Nickel Complexes for Ethylene Oligomerization : Nickel complexes involving pyridine-based ligands have been synthesized for use in the catalytic oligomerization of ethylene, demonstrating the role of pyridine derivatives in catalytic applications (Kermagoret & Braunstein, 2008).
Biocatalysis
- Chiral Intermediate Production for Betahistine : A novel biocatalytic process was developed for producing a key chiral intermediate of the anti-allergic drug Betahistine using Kluyveromyces sp., showcasing the application of pyridine derivatives in pharmaceutical intermediate manufacturing (Ni et al., 2012).
Corrosion Inhibition
- Triazole Derivatives as Corrosion Inhibitors : Triazole derivatives, including those based on pyridine, have been investigated as corrosion inhibitors for mild steel in acidic media. This research highlights the importance of pyridine derivatives in developing more effective corrosion protection strategies (Ma et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These suggest measures to prevent exposure and handle incidents of exposure .
Propiedades
IUPAC Name |
[4-(difluoromethoxy)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)12-6-1-2-10-5(3-6)4-11/h1-3,7,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSFTRSYJIFQBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Difluoromethoxy)pyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

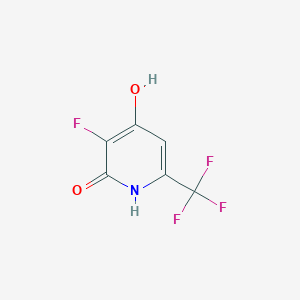
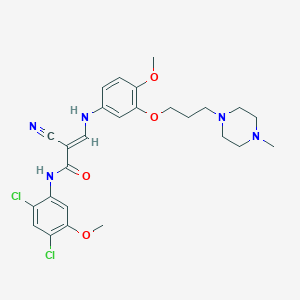
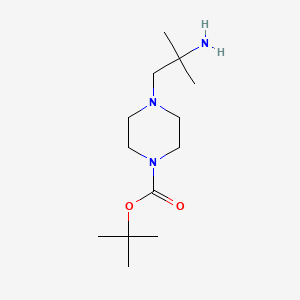
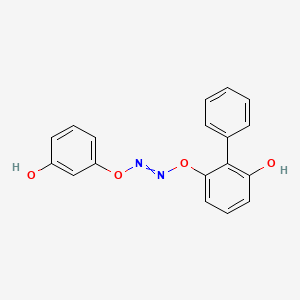
![((1R,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl)methanol](/img/structure/B1454858.png)
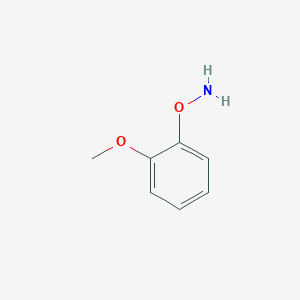
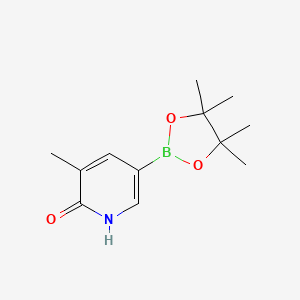
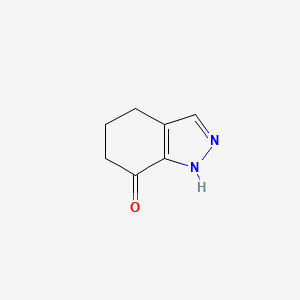
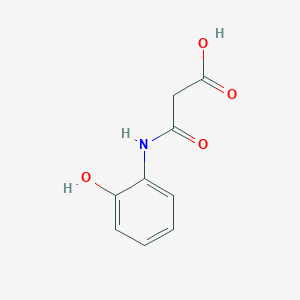
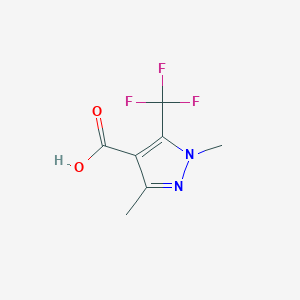

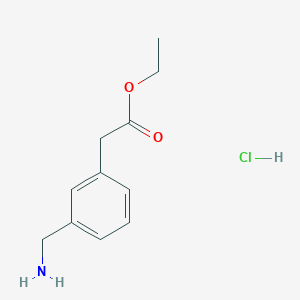
![4,6-Dichlorobenzo[d]thiazole-2-carbonitrile](/img/structure/B1454872.png)
